molecular formula C35H38N4O6 B563759 Manidipine-d4

Manidipine-d4

Cat. No.: B563759
M. Wt: 614.7 g/mol
InChI Key: ANEBWFXPVPTEET-KFESLDSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manidipine-d4 involves the incorporation of deuterium atoms into the Manidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the alkylation of N-(2-hydroxyethyl)piperazine with benzhydryl bromide, followed by reaction with diketene to form 2-(4-benzhydrylpiperazin-1-yl)ethyl acetoacetate. This intermediate is then reacted with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to complete the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Manidipine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine analogues and benzophenone, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Manidipine-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Manidipine-d4 exerts its effects by binding to and blocking L- and T-type voltage-dependent calcium channels on smooth muscle cells. This prevents the influx of extracellular calcium into the cells, leading to vasodilation and a decrease in blood pressure. The compound is selective for the vasculature and does not significantly affect the heart or central nervous system at clinically relevant dosages .

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another calcium channel blocker used for hypertension.

    Nifedipine: A dihydropyridine calcium channel blocker with similar antihypertensive effects.

    Felodipine: Another dihydropyridine calcium channel blocker used for similar indications.

Uniqueness

Manidipine-d4 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. This deuteration can also affect the pharmacokinetic and metabolic profiles of the compound, potentially offering advantages in certain research applications .

Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-KFESLDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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